6-Methoxy-4-quinolyllithium

説明

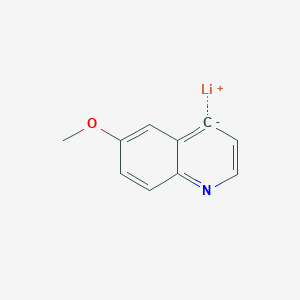

6-Methoxy-4-quinolyllithium is an organometallic compound featuring a quinoline backbone substituted with a methoxy group at position 6 and a lithium atom at position 2. Its molecular formula is C₁₀H₈LiNO, derived from the parent 6-methoxyquinoline (C₁₀H₉NO) by replacing a hydrogen atom at position 4 with lithium. This substitution imparts strong nucleophilic and basic properties, making it valuable in organic synthesis, particularly in alkaloid synthesis. For example, Uskoković’s group utilized it as a key intermediate in the synthesis of quinotoxine, a precursor to quinine derivatives, via reactions with sodium hypochlorite and subsequent chlorination .

特性

CAS番号 |

57935-41-8 |

|---|---|

分子式 |

C10H8LiNO |

分子量 |

165.1 g/mol |

IUPAC名 |

lithium;6-methoxy-4H-quinolin-4-ide |

InChI |

InChI=1S/C10H8NO.Li/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2,4-7H,1H3;/q-1;+1 |

InChIキー |

SVWIJSMKIUVXKZ-UHFFFAOYSA-N |

正規SMILES |

[Li+].COC1=CC2=[C-]C=CN=C2C=C1 |

製品の起源 |

United States |

類似化合物との比較

Structural and Reactivity Analysis

- Lithium vs. Halogen/Other Groups at C4: The lithium atom in this compound enhances its nucleophilicity, enabling direct coupling with electrophiles (e.g., ketones or esters in quinotoxine synthesis) . In contrast, 4-bromo-6-methoxyquinoline (Br at C4) is more suited for transition-metal-catalyzed cross-couplings, such as palladium-mediated arylations .

- Methoxy Position and Isomerism: Positional isomerism significantly impacts reactivity. For instance, methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (methoxy at C7) is a key intermediate in lenvatinib (anticancer drug) synthesis, whereas 6-methoxy derivatives are more common in antimalarial alkaloid pathways .

- Electron-Withdrawing vs. Electron-Donating Groups: The oxo (C4) and carboxylic acid (C3) groups in 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid create an electron-deficient aromatic system, favoring electrophilic substitutions at specific positions. This contrasts with 6-methoxyquinoline, which lacks such polar groups and exhibits milder reactivity .

- Aldehyde Functionality: 6-Methoxyquinoline-4-carbaldehyde’s aldehyde group allows for nucleophilic additions (e.g., Grignard reactions), diverging from the lithium analog’s role as a nucleophile itself .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。